1-(3-Bromopropyl)-2-fluorobenzene
Overview
Description
1-(3-Bromopropyl)-2-fluorobenzene is an organic compound with the molecular formula C9H10BrF. It is a derivative of benzene, where a bromopropyl group and a fluorine atom are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(3-propyl)-2-fluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of 1-(3-hydroxypropyl)-2-fluorobenzene or 1-(3-aminopropyl)-2-fluorobenzene.
Elimination: Formation of 2-fluorostyrene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-(3-Bromopropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The fluorine atom, being highly electronegative, influences the electron density on the benzene ring, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)benzene: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorobenzyl bromide: Has a similar structure but with the bromine atom directly attached to the benzene ring.
1-(3-Chloropropyl)-2-fluorobenzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-(3-Bromopropyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and make it a valuable intermediate in organic synthesis.
Biological Activity
1-(3-Bromopropyl)-2-fluorobenzene is an organic compound characterized by its unique halogenated structure, which has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a bromopropyl group and a fluorine atom attached to a benzene ring. The presence of these halogens significantly influences the compound's chemical properties, including lipophilicity and reactivity.
Molecular Formula: CHBrF
Molecular Weight: 229.09 g/mol
Key Structural Features:
- Bromine (Br) enhances electrophilic character.
- Fluorine (F) increases metabolic stability and lipophilicity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The mechanism involves:
- Electrophilic Reactions: The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to alterations in their function.
- Enzyme Interaction: Similar compounds have been shown to modulate enzyme activities, suggesting that this compound may influence metabolic pathways or signal transduction processes .
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties: Studies suggest potential antibacterial and antifungal activities, likely due to the ability of halogenated compounds to disrupt microbial membranes.
- Anticancer Effects: Some halogenated aromatic hydrocarbons have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess similar properties .
Case Studies
-
Anticancer Activity Assessment:
A study evaluated the cytotoxic effects of halogenated benzene derivatives on various cancer cell lines. Results indicated that compounds with bromine substituents exhibited significant growth inhibition in breast and lung cancer cells, suggesting that this compound could be further explored for its anticancer potential . -
Enzyme Inhibition Studies:
In vitro studies have shown that related compounds can inhibit specific enzymes involved in cancer metabolism. For instance, the interaction of halogenated compounds with tyrosyl-DNA-phosphodiesterase I (Tdp1) was highlighted, where structural modifications influenced binding affinity and inhibitory activity .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Key Features | Biological Activity |
---|---|---|
1-(3-Bromopropyl)-3-fluorobenzene | Lacks additional substituents | Moderate cytotoxicity |
1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene | Ethyl group may enhance lipophilicity | Enhanced antimicrobial properties |
1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene | Ethoxy group introduces unique reactivity | Potential for increased enzyme modulation |
Future Directions
The promising biological activities associated with this compound warrant further investigation. Potential research avenues include:
- In Vivo Studies: To assess pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies: To elucidate specific pathways affected by the compound.
- Drug Development: Exploring its potential as a lead compound in medicinal chemistry for targeted therapies.
Properties
IUPAC Name |
1-(3-bromopropyl)-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAHCURDJBNWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564992 | |
Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129254-75-7 | |
Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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